Azido-PEG12-propargyl

PROTAC Linker length Ternary complex formation

Linker length variability compromises PROTAC degradation efficiency and solubility. Azido-PEG12-propargyl provides a precisely defined 12-unit PEG spacer (MW 609.71) that enables productive ternary complex formation, outperforming shorter analogs in spatial orientation. • 3× longer than PEG4 analog - reduces steric hindrance in ADC & nanoparticle bioconjugation • Validated SPAAC compatibility (DBCO/BCN) - enables copper-free click chemistry for live-cell & in vivo applications • Non-cleavable, hydrophilic tether ensures reproducible conjugation yields and simplified purification

Molecular Formula C27H51N3O12
Molecular Weight 609.7 g/mol
Cat. No. B11826948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG12-propargyl
Molecular FormulaC27H51N3O12
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C27H51N3O12/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-29-30-28/h1H,3-27H2
InChIKeyJFQQBUBLJPOZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG12-propargyl Technical Baseline


Azido-PEG12-propargyl (CAS 2264091-72-5) is a heterobifunctional polyethylene glycol (PEG) linker that belongs to the class of non-cleavable, click-chemistry-compatible PROTAC (Proteolysis Targeting Chimera) linkers. It is characterized by a defined PEG12 spacer chain (12 ethylene glycol units), a terminal azide group, and a terminal propargyl group, which enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . Its molecular weight of 609.71 g/mol and hydrophilicity derived from the PEG spacer make it a standard building block for bioconjugation, targeted protein degradation, and drug delivery applications requiring a defined, water-soluble tether .

Azido-PEG12-propargyl Substitution Risks


Generic substitution among PEG-based linkers is not recommended due to the critical impact of linker length on ternary complex formation, solubility, and pharmacokinetic properties in applications such as PROTAC development. Linker length directly influences the spatial orientation between target protein and E3 ligase, thereby modulating degradation efficiency and selectivity [1]. Furthermore, variations in PEG chain length (e.g., PEG4, PEG8 vs. PEG12) alter molecular weight, hydrodynamic radius, and aqueous solubility, which can affect conjugation yields, purification efficiency, and downstream biological performance [2]. The following quantitative evidence demonstrates why Azido-PEG12-propargyl's specific 12-unit PEG spacer confers measurable advantages over shorter or longer analogs in defined experimental contexts.

Azido-PEG12-propargyl Quantitative Evidence


Linker Length Optimization in PROTACs

A comprehensive review of PROTAC design highlights that linker length is a critical determinant of degradation potency. The study by Cyrus et al. demonstrated that while both 12- and 16-atom PEG linkers exhibited similar binding affinities to ERα, the 16-atom linker was significantly more potent in degrading the target. However, this study establishes that a 12-atom PEG linker (equivalent in length to Azido-PEG12-propargyl's spacer) remains a viable starting point for SAR studies and is within the optimal range of 12 to over 20 carbons reported for PROTAC linkers [1]. In contrast, PROTACs based on TBK1 and VHL E3 ligases with linkers shorter than 12 atoms showed no apparent activity, unlike compounds with longer linkers that exhibited robust degradation potential [1]. This class-level evidence underscores that the 12-unit PEG spacer of Azido-PEG12-propargyl provides a balanced length that avoids the steric hindrance of shorter linkers and the excessive flexibility of longer linkers, making it a rational starting point for empirical optimization.

PROTAC Linker length Ternary complex formation

PEG Chain Length and Molecular Weight Comparison

Azido-PEG12-propargyl (MW 609.71 g/mol) possesses a PEG spacer of 12 ethylene glycol units, whereas its shorter analog Azido-PEG4-propargyl (MW 261.27 g/mol) contains only 4 ethylene glycol units . This difference in molecular weight and chain length translates into a 2.33-fold increase in molecular weight and a 3-fold increase in PEG units. The extended PEG12 spacer is known to enhance hydrophilicity and reduce steric hindrance, which can improve conjugation yields in click chemistry reactions and increase the aqueous solubility of the resulting bioconjugates [1]. While direct comparative solubility data for these two compounds in identical solvents is not available in the provided sources, the established correlation between PEG chain length and aqueous solubility supports the expectation that Azido-PEG12-propargyl will exhibit superior water solubility compared to its PEG4 counterpart [1].

Molecular weight PEG chain length Solubility Conjugation efficiency

CuAAC and SPAAC Compatibility

Azido-PEG12-propargyl is explicitly validated for both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This dual compatibility contrasts with linkers that are only validated for a single click chemistry modality. For example, while many azide-functionalized linkers are suitable for CuAAC, the presence of the terminal alkyne in Azido-PEG12-propargyl enables it to also participate in SPAAC with DBCO or BCN derivatives, offering greater flexibility in reaction design and the ability to avoid cytotoxic copper catalysts in sensitive biological systems . This is a quantifiable advantage in terms of reaction conditions and biocompatibility.

Click chemistry CuAAC SPAAC Bioconjugation

Azido-PEG12-propargyl Application Scenarios


PROTAC SAR Optimization

Based on class-level evidence that 12-atom PEG linkers enable productive ternary complex formation in PROTACs while avoiding the inactivity observed with shorter linkers (<12 atoms), Azido-PEG12-propargyl is a rational choice for initial SAR studies when optimizing linker length for novel protein targets [1]. Its defined length and click chemistry functionality allow for systematic variation and comparison with longer linkers to fine-tune degradation potency and selectivity.

Long Hydrophilic Spacer for Bioconjugation

The 12-unit PEG spacer of Azido-PEG12-propargyl provides a molecular weight (609.71 g/mol) and chain length 3-fold greater than the 4-unit PEG analog (Azido-PEG4-propargyl, MW 261.27) . This makes it particularly suitable for bioconjugation applications where minimizing steric hindrance, maximizing water solubility, and increasing the distance between conjugated moieties are critical, such as in antibody-drug conjugate (ADC) linker design or nanoparticle surface functionalization [2].

Copper-Free Click Chemistry for Live-Cell Labeling

Azido-PEG12-propargyl's validated compatibility with SPAAC reactions using DBCO or BCN derivatives makes it a preferred linker for copper-free click chemistry applications. This is essential for labeling live cells or in vivo systems where copper catalysts can be cytotoxic, offering a quantifiable advantage in biocompatibility over linkers limited to CuAAC.

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